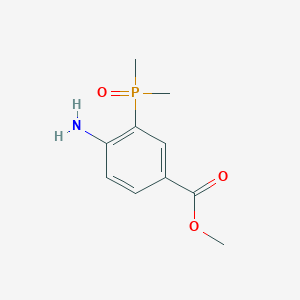

Methyl 4-amino-3-(dimethylphosphoryl)benzoate

Description

Methyl 4-amino-3-(dimethylphosphoryl)benzoate is a phosphorylated benzoate ester characterized by a dimethylphosphoryl group at the 3-position and an amino group at the 4-position of the benzene ring, with a methyl ester at the carboxylate terminus.

Properties

IUPAC Name |

methyl 4-amino-3-dimethylphosphorylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO3P/c1-14-10(12)7-4-5-8(11)9(6-7)15(2,3)13/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZXPFLHZOQHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)P(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The reaction begins with methyl 4-aminobenzoate, which undergoes phosphorylation at the meta position. Dimethylphosphite (HPO(OCH₃)₂) or phosphorus oxychloride (POCl₃) are common phosphorylating agents. Catalysts such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) facilitate electrophilic substitution.

Reaction Conditions

Optimal phosphorylation occurs in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Temperatures between 0°C and 25°C prevent decomposition of intermediates. A molar ratio of 1:1.2 (substrate:phosphorylating agent) maximizes yield while minimizing byproducts.

Example Protocol :

- Dissolve methyl 4-aminobenzoate (1.0 equiv) in DCM.

- Add dimethylphosphite (1.2 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Quench with ice-cold water, extract with DCM, and purify via column chromatography.

Yield and Purity

Reported yields range from 65% to 78%, with purity >95% confirmed by HPLC. Side products include bis-phosphorylated derivatives, which are minimized by controlling stoichiometry.

Amination of Methyl 3-(Dimethylphosphoryl)Benzoate

Nitration-Reduction Sequence

This route starts with methyl 3-(dimethylphosphoryl)benzoate. Nitration at the para position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group, which is subsequently reduced to an amine.

Nitration Conditions :

- Reaction at −10°C to 0°C to prevent over-nitration.

- Quench with ice, neutralize with NaHCO₃, and extract with ethyl acetate.

Reduction Conditions :

- Catalytic hydrogenation with Pd/C (5% w/w) in methanol at 50 psi H₂.

- Alternative: Use SnCl₂ in HCl for stoichiometric reduction.

Challenges and Solutions

- Regioselectivity : Nitration predominantly occurs para to the phosphoryl group due to its electron-withdrawing nature.

- Byproduct Formation : Ortho-nitration is suppressed by steric hindrance from the phosphoryl group.

- Yield Optimization : Reduction under hydrogen achieves 80–85% yield, whereas SnCl₂ gives 70–75%.

Convergent Synthesis via Coupling Reactions

Suzuki-Miyaura Coupling

Aryl boronic esters containing amino and phosphoryl groups are coupled with methyl bromobenzoate. This method offers flexibility in introducing substituents but requires pre-functionalized building blocks.

Typical Conditions :

- Pd(PPh₃)₄ (2 mol%) as catalyst.

- K₂CO₃ as base in a DMF/H₂O (3:1) solvent system.

- Heat at 80°C for 8 hours.

Ullmann-Type Coupling

Copper-catalyzed coupling between methyl 3-iodobenzoate and dimethylphosphine oxide derivatives. This route is less common due to lower yields (50–60%) and longer reaction times.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.

Industrial Scalability and Environmental Considerations

Solvent Recovery

DCM and THF are recycled via distillation, reducing waste. Aqueous phases are treated with activated carbon to remove trace organics.

Catalytic Efficiency

Pd/C catalysts are reused up to five times with minimal activity loss, lowering production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-amino-3-(dimethylphosphoryl)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

Substitution: Reagents such as alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH) are commonly employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine or hydroxylamine derivatives.

Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-amino-3-(dimethylphosphoryl)benzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(dimethylphosphoryl)benzoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

This contrasts with halogen or alkoxy substituents in other esters, which primarily modify electronic or steric properties .

Application Contrast: While methyl 2-chlorobenzoate and methyl 3-methoxybenzoate are used in pharmaceuticals or flavoring, the dimethylphosphoryl and amino groups in the target compound suggest niche applications in catalysis or materials science. Pesticidal analogs like triflusulfuron methyl ester rely on sulfonylurea-triazine motifs for herbicidal activity, a feature absent in the target compound .

Availability: The discontinued status of this compound limits its accessibility compared to widely available analogs, implying specialized synthesis requirements .

Research Findings and Functional Implications

- Phosphoryl Group Reactivity: The dimethylphosphoryl group may act as a Lewis acid-binding site, distinguishing it from esters with electron-withdrawing groups (e.g., -Cl, -NO₂). This property could enable applications in metal-organic frameworks (MOFs) or as ligands in asymmetric catalysis.

- Stability Considerations : Phosphoryl groups are generally hydrolytically stable under neutral conditions but may degrade under acidic or basic environments, contrasting with esters like methyl 2-nitrobenzoate, which are more resistant to hydrolysis .

Biological Activity

Methyl 4-amino-3-(dimethylphosphoryl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C10H14N1O4P

- CAS Number : 2362014-39-7

The compound features a benzoate moiety with an amino group and a dimethylphosphoryl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Signal Transduction Modulation : It can modulate signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by causing DNA damage. The following table summarizes findings from relevant studies:

| Study Reference | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | <1.0 | Inhibition of clonogenicity | |

| A-549 (lung cancer) | >1.0 | Reduced sensitivity due to esterase activity |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

- In Vivo Studies : In a study examining the antitumor effects of structurally related compounds, it was observed that treatment with methyl analogs led to significant tumor size reduction in xenograft models without notable toxicity . This supports the hypothesis that this compound could be effective in clinical settings.

- Mechanistic Insights : Investigations into the mechanism revealed that compounds with similar structures caused double-strand breaks in DNA, leading to apoptosis in sensitive tumor cell lines . This mechanism underscores the potential of this compound as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-3-(dimethylphosphoryl)benzoate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Esterification of 4-amino-3-phosphorylbenzoic acid with methanol using an acid catalyst (e.g., H₂SO₄) under reflux (60–80°C) to form the methyl ester .

- Step 2 : Phosphorylation at the 3-position via nucleophilic substitution (e.g., using POCl₃ or dimethylphosphite) under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography (eluent: gradient of ethyl acetate in hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify ester (–COOCH₃, δ ~3.8 ppm), amino (–NH₂, δ ~5.5 ppm), and phosphoryl (P=O, δ ~30 ppm in 31P NMR) groups. Compare shifts with structurally similar compounds (e.g., ’s methyl benzoate derivatives) .

- FTIR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and phosphoryl (P=O, ~1250 cm⁻¹) stretches .

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How stable is this compound under typical laboratory storage conditions?

- Methodological Answer :

- Store at –20°C in anhydrous DMSO or sealed desiccators to prevent hydrolysis of the phosphoryl group. Avoid exposure to strong oxidizers (e.g., HNO₃), which degrade the amino and ester moieties .

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. What are common impurities in synthesized batches, and how are they identified?

- Methodological Answer :

- By-products : Unreacted starting materials (e.g., 4-aminobenzoic acid) or phosphorylated intermediates. Detect via HPLC retention time discrepancies .

- Degradation products : Hydrolyzed esters (carboxylic acids) identified by IR loss of C=O ester peaks .

Advanced Research Questions

Q. How can researchers optimize low yields in the phosphorylation step of this compound synthesis?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity .

- Catalysts : Introduce catalytic bases (e.g., triethylamine) to deprotonate the amino group, improving reactivity .

- Temperature : Conduct reactions at 50–60°C to balance kinetics and side-product formation .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals) .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. What is the role of the dimethylphosphoryl group in the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer :

- Biological assays : Test phosphoryl-modified analogs (e.g., diethyl or aryl phosphoryl groups) in target-specific assays (e.g., kinase inhibition) .

- QSAR modeling : Correlate electronic properties (Hammett σ constants) of the phosphoryl group with activity data .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify binding interactions .

Q. How does this compound compare to structurally similar esters (e.g., trifluoromethyl or piperidine derivatives) in reactivity or bioactivity?

- Methodological Answer :

- Comparative synthesis : Prepare analogs (e.g., methyl 4-amino-3-(trifluoromethyl)benzoate) using identical conditions to isolate substituent effects .

- Thermodynamic studies : Measure activation energies (ΔG‡) for ester hydrolysis via kinetic experiments .

- Bioactivity profiling : Screen analogs against the same biological targets (e.g., cancer cell lines) to assess potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.